molecular formula C10H8ClN3 B11765655 5-chloro-1-ethyl-1H-indazole-3-carbonitrile

5-chloro-1-ethyl-1H-indazole-3-carbonitrile

Cat. No.: B11765655
M. Wt: 205.64 g/mol
InChI Key: RJIQPLQJKHAEBC-UHFFFAOYSA-N
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Description

5-chloro-1-ethyl-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound is characterized by the presence of a chloro group at the 5-position, an ethyl group at the 1-position, and a carbonitrile group at the 3-position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-ethyl-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1-ethyl-1H-indazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-ethyl-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., acetonitrile).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water).

Major Products

    Substitution: 5-substituted-1-ethyl-1H-indazole-3-carbonitrile derivatives.

    Reduction: 5-chloro-1-ethyl-1H-indazole-3-amine.

    Oxidation: 5-chloro-1-ethyl-1H-indazole-3-carboxylic acid.

Scientific Research Applications

5-chloro-1-ethyl-1H-indazole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-1-ethyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-indazole-3-carbonitrile: Lacks the ethyl group at the 1-position.

    3-chloro-1H-indazole-5-carbonitrile: Has the chloro and carbonitrile groups at different positions.

    1-ethyl-1H-indazole-3-carbonitrile: Lacks the chloro group at the 5-position.

Uniqueness

5-chloro-1-ethyl-1H-indazole-3-carbonitrile is unique due to the specific combination of substituents on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

5-chloro-1-ethylindazole-3-carbonitrile

InChI

InChI=1S/C10H8ClN3/c1-2-14-10-4-3-7(11)5-8(10)9(6-12)13-14/h3-5H,2H2,1H3

InChI Key

RJIQPLQJKHAEBC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)C(=N1)C#N

Origin of Product

United States

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